
Chlorhydrate de 2-phénylpropan-1-amine
Vue d'ensemble
Description
La β-méthylphénéthylamine (chlorhydrate), également connue sous le nom de BMPEA (chlorhydrate), est un composé organique appartenant à la classe des phénéthylamines. C'est un isomère de position de l'amphétamine, partageant certaines propriétés pharmacologiques avec elle. La BMPEA (chlorhydrate) a été trouvée dans certains compléments alimentaires et est connue pour ses effets stimulants .
Applications De Recherche Scientifique
BMPEA (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on trace amine-associated receptors, particularly TAAR1.
Medicine: Investigated for its potential stimulant effects and compared with other phenethylamines.
Industry: Found in some dietary supplements, although its use is controversial due to safety concerns.
Safety and Hazards
2-Phenylpropan-1-amine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .
Mécanisme D'action
BMPEA (hydrochloride) exerts its effects primarily through agonism of the human trace amine-associated receptor 1 (TAAR1). This receptor is involved in modulating neurotransmitter release and has been linked to stimulant effects. The compound’s interaction with TAAR1 leads to increased release of monoamines such as dopamine, norepinephrine, and serotonin, contributing to its stimulant properties .
Analyse Biochimique
Biochemical Properties
2-Phenylpropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as a sympathomimetic agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 2-Phenylpropan-1-amine hydrochloride inhibits MAO, leading to an increase in the levels of monoamines such as norepinephrine and dopamine. This inhibition results in enhanced neurotransmission and stimulation of the central nervous system .
Cellular Effects
2-Phenylpropan-1-amine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate adrenergic receptors, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes, such as glycogenolysis and lipolysis .
Molecular Mechanism
The molecular mechanism of 2-Phenylpropan-1-amine hydrochloride involves its action as an indirect sympathomimetic agent. It induces the release of norepinephrine from presynaptic neurons, which then binds to adrenergic receptors on target cells. This binding activates downstream signaling pathways, leading to various physiological effects. Additionally, 2-Phenylpropan-1-amine hydrochloride can inhibit the reuptake of norepinephrine, further prolonging its action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpropan-1-amine hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 2-Phenylpropan-1-amine hydrochloride can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation .
Dosage Effects in Animal Models
The effects of 2-Phenylpropan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound can stimulate the central nervous system, leading to increased alertness and reduced fatigue. At high doses, it can cause toxic effects such as hypertension, tachycardia, and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to elicit a physiological response, and exceeding this dose can lead to adverse effects .
Metabolic Pathways
2-Phenylpropan-1-amine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 (CYP2D6). The metabolic process involves hydroxylation and deamination, leading to the formation of inactive metabolites that are excreted in the urine. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 2-Phenylpropan-1-amine hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), facilitating its uptake into neurons and other cells .
Subcellular Localization
The subcellular localization of 2-Phenylpropan-1-amine hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm of neurons, where it can interact with intracellular targets such as vesicular monoamine transporters (VMAT). These interactions are essential for the compound’s ability to modulate neurotransmitter release and reuptake .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La β-méthylphénéthylamine (chlorhydrate) peut être synthétisée par hydrogénation catalytique du 2-phénylpropionitrile. La réaction implique l'utilisation de palladium sur carbone (Pd/C) comme catalyseur dans de l'éthanol anhydre pur, avec trois équivalents d'acide chlorhydrique. Le produit final est extrait sous forme de sel chlorhydrate, qui a un point de fusion de 123-124°C .
Méthodes de production industrielle
Les méthodes de production industrielle de la β-méthylphénéthylamine (chlorhydrate) ne sont pas bien documentées dans la littérature. La synthèse implique généralement des techniques de synthèse organique standard, notamment l'hydrogénation catalytique et les procédés d'extraction, qui peuvent être mis à l'échelle pour des fins industrielles.
Analyse Des Réactions Chimiques
Types de réactions
La β-méthylphénéthylamine (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Le composé peut être réduit pour former des amines secondaires.
Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Cétones ou acides carboxyliques.
Réduction : Amines secondaires.
Substitution : Dérivés alkylés ou acylés de la BMPEA.
Applications de la recherche scientifique
La β-méthylphénéthylamine (chlorhydrate) a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme matériau de référence en chimie analytique pour le développement de méthodes de détection.
Biologie : Étudiée pour ses effets sur les récepteurs associés aux amines traces, en particulier TAAR1.
Médecine : Enquête sur ses effets stimulants potentiels et comparaison avec d'autres phénéthylamines.
Mécanisme d'action
La β-méthylphénéthylamine (chlorhydrate) exerce ses effets principalement par l'agonisme du récepteur 1 associé aux amines traces humaines (TAAR1). Ce récepteur est impliqué dans la modulation de la libération de neurotransmetteurs et a été associé à des effets stimulants. L'interaction du composé avec TAAR1 conduit à une augmentation de la libération de monoamines telles que la dopamine, la norépinéphrine et la sérotonine, contribuant à ses propriétés stimulantes .
Comparaison Avec Des Composés Similaires
La β-méthylphénéthylamine (chlorhydrate) est similaire à d'autres phénéthylamines, en particulier l'amphétamine. Elle est unique par son isomérie de position spécifique et son interaction avec TAAR1. D'autres composés similaires comprennent :
Amphétamine : Partage les propriétés stimulantes mais présente une isomérie de position différente.
Phénéthylamine : Le composé parent de la classe, avec des effets stimulants moins prononcés.
Méthamphétamine : Un stimulant plus puissant avec une structure chimique différente.
La β-méthylphénéthylamine (chlorhydrate) se distingue par ses interactions spécifiques avec les récepteurs et sa présence dans certains compléments alimentaires, ce qui a conduit à un examen réglementaire .
Propriétés
IUPAC Name |
2-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYOCJBEXSCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942557 | |
| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20388-87-8, 52991-03-4 | |
| Record name | Benzeneethanamine, β-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20388-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpropylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, beta-methyl-, hydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
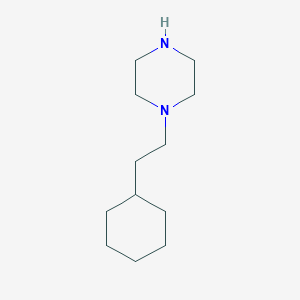
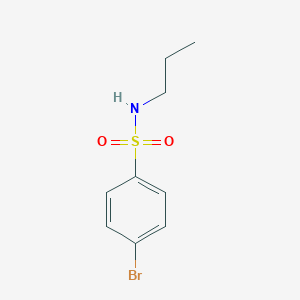

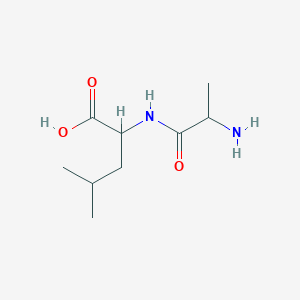


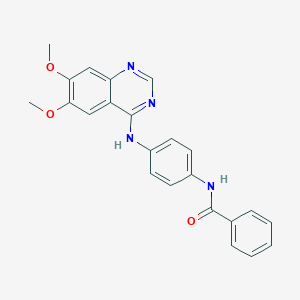

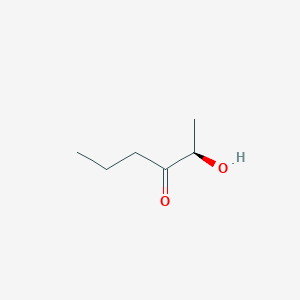
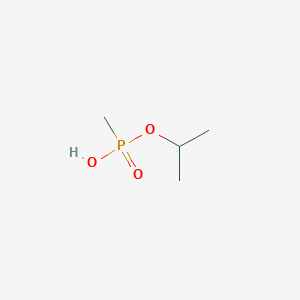

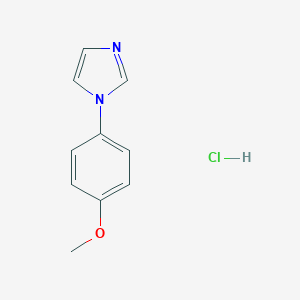
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)

